molecular formula C16H20F3N3O2 B2655792 2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine CAS No. 2415625-14-6

2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine

Cat. No.: B2655792
CAS No.: 2415625-14-6
M. Wt: 343.35
InChI Key: JAGMVTVPTUHCAL-UHFFFAOYSA-N
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Description

2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine is a synthetic organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine typically involves multi-step organic reactions. One common approach might include:

    Formation of the Piperidine-1-carbonyl Intermediate: This can be achieved by reacting piperidine with a suitable carbonylating agent under controlled conditions.

    Synthesis of the Trifluoromethyl-substituted Pyridine:

    Coupling Reaction: The final step involves coupling the piperidine-1-carbonyl intermediate with the trifluoromethyl-substituted pyridine in the presence of a base and a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]pyrrole
  • 2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine

Uniqueness

The uniqueness of 2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morph

Properties

IUPAC Name

piperidin-1-yl-[4-[4-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O2/c17-16(18,19)12-4-5-20-14(10-12)22-8-9-24-13(11-22)15(23)21-6-2-1-3-7-21/h4-5,10,13H,1-3,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGMVTVPTUHCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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